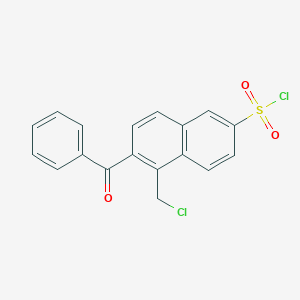
6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₈H₁₂Cl₂O₃S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as benzoyl, chloromethyl, and sulfonyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride typically involves multiple steps, starting from naphthalene derivatives. One common route includes the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Sulfonation: The amino group is then sulfonated to form 1-aminonaphthalene-2-sulfonic acid.
Chloromethylation: The sulfonic acid derivative undergoes chloromethylation to introduce the chloromethyl group.
Benzoylation: Finally, the compound is benzoylated to introduce the benzoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and various amines are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted naphthalene derivatives.
Scientific Research Applications
6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and dyes.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride involves its functional groups:
Electrophilic Sites: The benzoyl and sulfonyl chloride groups act as electrophilic sites, making the compound reactive towards nucleophiles.
Nucleophilic Sites: The chloromethyl group can act as a nucleophilic site, undergoing substitution reactions.
Molecular Targets and Pathways: The compound can interact with various molecular targets, such as enzymes and proteins, through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
6-Benzoyl-5-(bromomethyl)naphthalene-2-sulfonyl chloride: Similar structure but with a bromomethyl group instead of chloromethyl.
6-Benzoyl-5-(hydroxymethyl)naphthalene-2-sulfonyl chloride: Contains a hydroxymethyl group instead of chloromethyl.
6-Benzoyl-5-(methoxymethyl)naphthalene-2-sulfonyl chloride: Features a methoxymethyl group instead of chloromethyl.
Uniqueness
6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both benzoyl and sulfonyl chloride groups makes it a versatile intermediate for various chemical transformations.
Properties
CAS No. |
53446-31-4 |
|---|---|
Molecular Formula |
C18H12Cl2O3S |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
6-benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C18H12Cl2O3S/c19-11-17-15-9-7-14(24(20,22)23)10-13(15)6-8-16(17)18(21)12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
KCOHXJVCZARPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


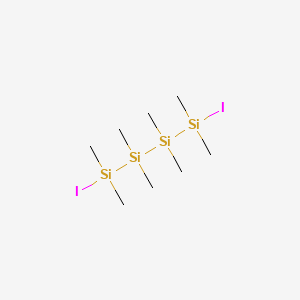
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)
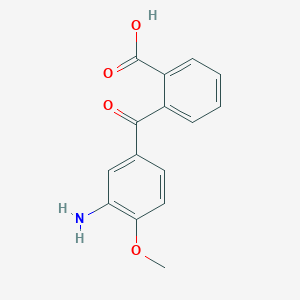
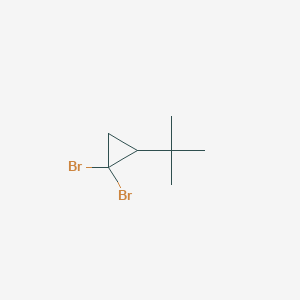
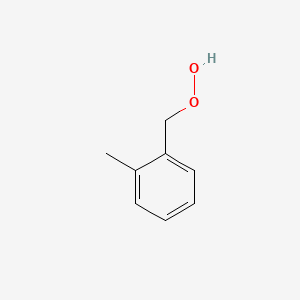
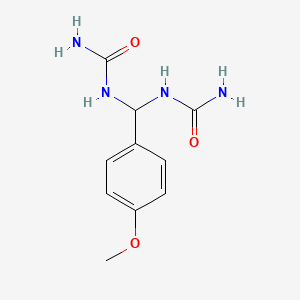
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
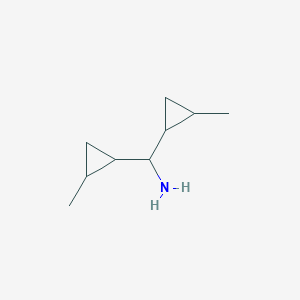
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
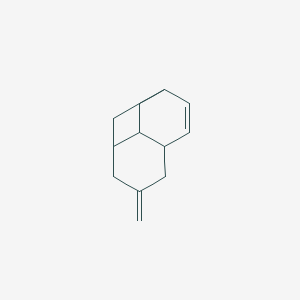
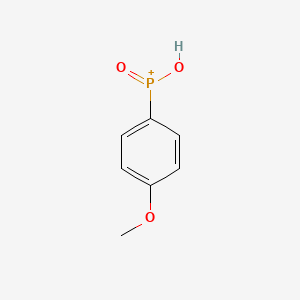

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
